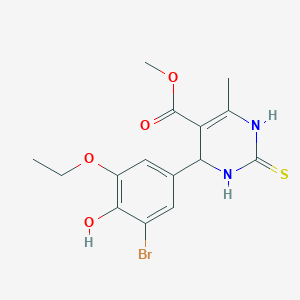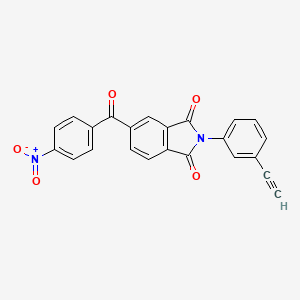![molecular formula C16H24N2O2 B5187081 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, also known as MPAZ, is a chemical compound that is widely used in scientific research. It is a member of the azepanone family, which is known to have a wide range of biological activities. MPAZ has been found to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Wirkmechanismus
The mechanism of action of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. As mentioned earlier, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to modulate the activity of certain receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has a number of biochemical and physiological effects that make it useful in scientific research. It has been found to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to modulate the activity of certain receptors in the body, which may have implications for the treatment of a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that it is relatively easy to synthesize in a laboratory setting. This makes it a useful compound for researchers who are interested in studying its properties. However, one of the limitations of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects on the body.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. One area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone derivatives that have improved properties. For example, researchers could explore the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone analogues that have increased potency or selectivity for certain receptors in the body. Another area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone-based therapies for the treatment of a wide range of diseases. For example, researchers could explore the use of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone as a treatment for Alzheimer's disease, epilepsy, or other neurological disorders. Overall, there is a great deal of potential for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, and it is likely that we will continue to learn more about its properties and potential applications in the years to come.
Synthesemethoden
The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone involves the reaction of 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-1-methylethyl isobutyrate. This intermediate is then reacted with 2-azepanone in the presence of sodium hydride to form 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to have a number of interesting properties that make it useful in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for the treatment of a wide range of diseases. For example, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the body. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a reduction in the levels of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
3-[1-(4-methoxyphenyl)propan-2-ylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(11-13-6-8-14(20-2)9-7-13)18-15-5-3-4-10-17-16(15)19/h6-9,12,15,18H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLVGJTGXDBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxyphenyl)propan-2-ylamino]azepan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)